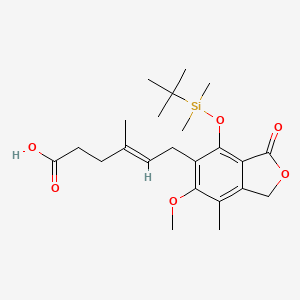![molecular formula C7H5BrN2O B15132088 4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide](/img/structure/B15132088.png)
4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,3-c]pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide typically involves the bromination of pyrrolo[2,3-c]pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-azido-1H-pyrrolo[2,3-c]pyridine .
Aplicaciones Científicas De Investigación
4-Bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
- 4-Chloro-1H-pyrrolo[2,3-c]pyridine
- 4-Bromo-7-azaindole
- 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Comparison: Compared to these similar compounds, 4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide is unique due to its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
4-bromo-6-hydroxypyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-10(11)4-7-5(6)1-2-9-7/h1-4,11H |
Clave InChI |
NKVQMZSWOFLVHW-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN(C=C2Br)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trimethoxy-[(E)-4-phenylbut-3-enyl]silane](/img/structure/B15132017.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15132021.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate](/img/structure/B15132025.png)

![6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B15132035.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15132042.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine](/img/structure/B15132044.png)
![1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15132047.png)
![2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B15132050.png)
![Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B15132065.png)



